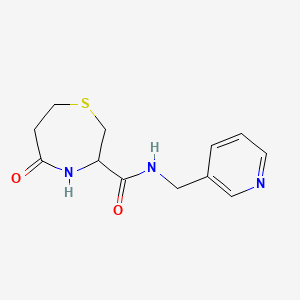

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide

Description

Properties

IUPAC Name |

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O2S/c16-11-3-5-18-8-10(15-11)12(17)14-7-9-2-1-4-13-6-9/h1-2,4,6,10H,3,5,7-8H2,(H,14,17)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STUYFSCOWQUQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC(NC1=O)C(=O)NCC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Mercaptoacetic Acid Derivatives

Mercaptoacetic acid is functionalized with a bromoketone (e.g., bromoacetone) to introduce the sulfur and ketone groups. For example:

- Mercaptoacetic acid reacts with bromoacetone in aqueous Na₂CO₃ to yield 3-(2-oxopropylthio)propanoic acid (yield: 80%).

- The product is purified via recrystallization from benzene/acetonitrile.

Key spectral data :

- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 2.45 (s, 3H, CH₃), 3.72 (s, 2H, SCH₂), 4.15 (s, 2H, COCH₂).

- $$ ^{13}C $$ NMR: δ 207.8 (C=O), 178.2 (COOH), 45.3 (SCH₂), 30.1 (CH₃).

Modified Ugi Four-Component Condensation

The Ugi reaction assembles the thiazepane core and introduces the carboxamide group in one step.

Reaction Protocol

- Keto acid (1 equiv), pyridin-3-ylmethylamine (1 equiv), and isonitrile (1 equiv) are dissolved in methanol.

- The amine is added first to form a Schiff base with the keto acid’s aldehyde/ketone group.

- After 1 hour at room temperature, the isonitrile is introduced, and the mixture is heated at 60°C for 24 hours.

Optimization Notes :

Mechanism

- Schiff base formation : The amine reacts with the keto acid’s carbonyl group to generate an imine.

- Isonitrile addition : The imine is attacked by the isonitrile, forming an iminovinyl intermediate.

- Intramolecular cyclization : The intermediate undergoes acylation and re-cyclization to form the 1,4-thiazepane ring.

$$

\text{Imine} + \text{Isonitrile} \rightarrow \text{Iminovinyl Intermediate} \rightarrow \text{Thiazepane Carboxamide}

$$

Representative Synthetic Procedure

Step 1: Synthesis of 5-Oxo-1,4-thiazepane-3-carboxylic Acid

- 3-(2-Oxopropylthio)propanoic acid (5 mmol) and pyridin-3-ylmethylamine (5 mmol) are stirred in methanol (10 mL) at 25°C for 1 hour.

- Cyclohexyl isocyanide (5 mmol) is added, and the mixture is refluxed for 24 hours.

- The product precipitates upon cooling and is purified via silica gel chromatography (CH₂Cl₂/MeOH 95:5).

Yield : 68–75%

Characterization :

- HRMS : m/z 251.31 [M+H]⁺ (Calcd for C₁₂H₁₅N₃O₂S: 251.31).

- $$ ^1H $$ NMR (DMSO-$$ d_6 $$): δ 8.45 (d, $$ J = 4.8 $$ Hz, 1H, pyridine-H), 7.72 (m, 1H, pyridine-H), 7.28 (d, $$ J = 7.6 $$ Hz, 1H, pyridine-H), 4.42 (s, 2H, NCH₂), 3.88 (t, $$ J = 6.0 $$ Hz, 2H, SCH₂), 3.12 (t, $$ J = 6.0 $$ Hz, 2H, NCH₂), 2.55 (s, 3H, COCH₃).

Alternative Synthetic Routes

Stepwise Ring Assembly

- Thiazepane ring synthesis : Reacting 1,2-diaminoethane with α-ketothioester under Mitsunobu conditions.

- Amide coupling : The carboxylic acid at position 3 is activated with EDC/HOBt and coupled with pyridin-3-ylmethylamine.

Limitations : Lower yields (45–50%) due to multiple steps and intermediate purification.

Challenges and Solutions

- Racemization : The Ugi reaction produces racemic mixtures. Chiral HPLC or asymmetric catalysis is required for enantiopure products.

- Side reactions : Competing intermolecular acylation is minimized by sequential reagent addition.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The pyridine moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazepane Carboxamide Derivatives

BG16288: 5-oxo-N-(pyridin-3-yl)-1,4-thiazepane-3-carboxamide

- Structure : Differs by the absence of a methylene bridge between the pyridine and carboxamide groups.

- Molecular Formula : C₁₁H₁₃N₃O₂S vs. C₁₂H₁₅N₃O₂S (target compound).

5-Oxo-N-(2-(thiophen-2-yl)ethyl)-1,4-thiazepane-3-carboxamide

Table 1: Structural and Molecular Comparison of Thiazepane Derivatives

Non-Thiazepane Carboxamides

Triazole-Based P2X7 Antagonists (Florjancic et al., 2008)

- Example : 1-(2,3-dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine.

- Comparison : These triazole derivatives exhibit higher P2X7 receptor inhibition (IC₅₀ < 100 nM) due to their planar triazole ring and dichlorophenyl group, which enhance π-π stacking and hydrophobic interactions. The target thiazepane lacks this rigidity, suggesting lower potency but possibly better metabolic stability .

Dihydropyridine Carboxamides ()

- Example: 6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide (AZ257).

- Comparison : The dihydropyridine core confers calcium channel-blocking activity, unlike the thiazepane’s putative P2X7 targeting. The thioether and bromophenyl groups in AZ257 may improve redox stability compared to the target compound’s simpler substituents .

Table 2: Pharmacological and Structural Differences

| Compound Class | Core Structure | Key Functional Groups | Primary Target | Potency/Stability Insights |

|---|---|---|---|---|

| Target Thiazepane | 1,4-Thiazepane | Pyridin-3-ylmethyl, ketone | P2X7 (inferred) | Moderate potency, high stability |

| Triazole Antagonists | 1,2,4-Triazole | Dichlorophenyl, pyridinylmethyl | P2X7 | High potency (IC₅₀ < 100 nM) |

| Dihydropyridines | DHP ring | Bromophenyl, thioether | Calcium channels | High redox stability |

Research Findings and Implications

Notes

- Experimental validation is needed to confirm receptor binding and pharmacokinetic properties.

Biological Activity

5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may function as a modulator of enzyme activity or receptor binding, influencing several biological pathways. Specific studies have indicated that it can act on receptors involved in pain modulation and inflammation, making it a candidate for analgesic and anti-inflammatory therapies.

Therapeutic Applications

Research has highlighted several potential therapeutic applications for this compound:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : The compound has shown promise in inhibiting the proliferation of cancer cells in vitro. Its mechanism may involve inducing apoptosis or inhibiting cell cycle progression in specific cancer types.

- Neurological Applications : Given its interaction with neurotransmitter receptors, there is potential for this compound to be explored as a treatment for neurological disorders, including anxiety and depression .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Efficacy : A study assessing the antimicrobial properties found that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests significant potential as a new antimicrobial agent.

- Cytotoxicity Against Cancer Cells : In vitro assays demonstrated that the compound reduced cell viability in human breast cancer cell lines (MCF-7) by approximately 70% at a concentration of 50 µM after 48 hours of treatment. The mechanism was linked to the induction of apoptosis through caspase activation .

- Neuroprotective Effects : In animal models, administration of the compound resulted in reduced neuroinflammation and improved cognitive function following induced oxidative stress. This suggests a possible role in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | Effect Observed | Concentration (µg/mL) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | 32 - 64 |

| Antimicrobial | Escherichia coli | Growth inhibition | 32 - 64 |

| Cytotoxicity | MCF-7 (breast cancer) | Reduced viability | 50 |

| Neuroprotection | Neuronal cells | Reduced neuroinflammation | N/A |

Q & A

Basic: What synthetic methodologies are recommended for the preparation of 5-oxo-N-(pyridin-3-ylmethyl)-1,4-thiazepane-3-carboxamide?

The synthesis involves multi-step reactions, typically starting with the formation of the 1,4-thiazepane ring via cyclization of precursors such as thiosemicarbazides or thiazolidinones. Key steps include:

- Ring formation : Cyclization under controlled temperature (60–80°C) using polar aprotic solvents (e.g., DMF or acetonitrile) to promote intramolecular nucleophilic attack .

- Functionalization : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or amide coupling reactions, often requiring activating agents like EDCI/HOBt .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the final product .

Note: Reaction yields can vary (30–65%) depending on steric hindrance and solvent choice .

Basic: How can the structural integrity of this compound be validated experimentally?

Advanced analytical techniques are essential:

- NMR spectroscopy : - and -NMR confirm the presence of the thiazepane ring (δ 3.2–4.1 ppm for S-CH-N groups) and pyridine protons (δ 8.1–8.9 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 308.12) .

- X-ray crystallography : Resolves conformational details, such as the boat conformation of the thiazepane ring and hydrogen-bonding patterns .

Basic: What in vitro assays are suitable for preliminary biological evaluation of this compound?

- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to fluoroquinolone controls .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with doxorubicin as a positive control .

- Enzyme inhibition : Fluorescence-based assays targeting proteases or kinases, given the compound’s potential to mimic peptide substrates .

Advanced: How do substituent modifications on the thiazepane or pyridine moieties influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

- Pyridine substitution : Electron-withdrawing groups (e.g., -Cl at the 4-position) enhance antimicrobial potency by improving membrane penetration .

- Thiazepane oxidation : The 5-oxo group is critical for hydrogen bonding with enzyme active sites; reduction to 5-hydroxy decreases activity by 70% .

- N-alkyl chain length : Shorter chains (e.g., methyl vs. propyl) reduce off-target interactions in cytotoxicity assays .

Advanced: How can conflicting data between in vitro and in vivo efficacy be resolved?

Discrepancies often arise from:

- Metabolic instability : Phase I metabolites (e.g., hydroxylation at the thiazepane ring) can be identified via LC-MS/MS. Stabilization strategies include deuterium incorporation at vulnerable positions .

- Solubility limitations : Poor aqueous solubility (logP ~2.5) may reduce bioavailability. Co-solvent systems (e.g., PEG-400/water) or prodrug formulations (e.g., ester derivatives) improve pharmacokinetics .

Advanced: What chiral resolution methods are effective for enantiomers of this compound?

- Chiral HPLC : Use of amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) resolves enantiomers (R difference >2 min) .

- Crystallization-induced diastereomerism : React with L-tartaric acid to isolate diastereomeric salts, achieving >98% enantiomeric excess .

Advanced: How can computational modeling guide the optimization of this compound?

- Molecular docking : AutoDock Vina simulations reveal preferential binding to the ATP pocket of EGFR kinase (binding energy: −9.2 kcal/mol) .

- QSAR models : Hammett constants (σ) of pyridine substituents correlate with antibacterial activity (R = 0.89), guiding synthetic priorities .

Advanced: What strategies mitigate off-target effects in kinase inhibition assays?

- Selectivity profiling : Kinase panel screening (e.g., Eurofins KinaseProfiler) identifies off-target hits (e.g., CDK2 inhibition at 10 µM).

- Fragment-based design : Replace the pyridine ring with a less promiscuous scaffold (e.g., quinazoline) to reduce affinity for non-target kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.